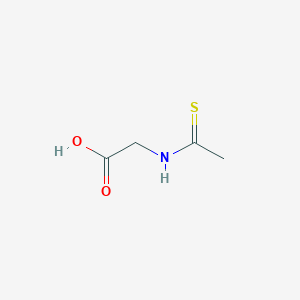

N-(1-Thioxoethyl)glycine

Description

Structural Context within N-Substituted Glycine (B1666218) Derivatives

N-(1-Thioxoethyl)glycine, with the chemical formula C₄H₇NO₂S, is classified as an N-substituted glycine derivative. fishersci.com Glycine, the simplest amino acid, provides a versatile scaffold for chemical modification. wikipedia.org By substituting one of the hydrogen atoms on the nitrogen atom of glycine, a diverse array of molecules with tailored properties can be created. fluorochem.co.uktcichemicals.com These N-substituted glycines, also known as peptoids, are a class of synthetic polymers that have garnered significant attention in drug discovery and materials science. glpbio.com Their appeal stems from their straightforward synthesis and their enhanced resistance to proteolytic degradation compared to natural peptides. glpbio.com

The structure of this compound incorporates an acetyl group (a two-carbon chain) attached to the nitrogen atom of the glycine backbone, where one of the oxygen atoms of the acetyl group is replaced by a sulfur atom, forming a thioxoethyl group. This specific substitution pattern differentiates it from other N-substituted glycine derivatives where the substituent can be a wide variety of functional groups. fluorochem.co.uktcichemicals.com

Significance of the Thioamide Moiety in Chemical Systems

The defining feature of this compound is the presence of a thioamide moiety (-C(=S)N-). This functional group is a bioisostere of the more common amide bond (-C(=O)N-), meaning it has a similar size and shape but different electronic properties. bldpharm.com The replacement of the oxygen atom with a sulfur atom leads to several important changes in the molecule's characteristics.

Overview of Research Trajectories for this compound

Specific research focused exclusively on this compound is limited. The compound is commercially available from several chemical suppliers, indicating its use as a potential building block or intermediate in chemical synthesis. bldpharm.comsigmaaldrich.comtcichemicals.com Research trajectories for this compound are likely to follow the broader trends in the study of N-thioacyl amino acids. These areas of investigation include:

Synthetic Methodology: Developing efficient methods for the synthesis of N-thioacyl amino acids, including this compound, is a key area of research. This includes exploring different thioacylating agents and reaction conditions. psu.edu

Medicinal Chemistry: Investigating the potential of this compound and related compounds as therapeutic agents or as components of more complex drug molecules. The unique properties of the thioamide group could be exploited to design novel enzyme inhibitors or receptor ligands.

Peptide Modification: Incorporating this compound into peptide chains to create thiopeptides. These modified peptides can exhibit enhanced stability and novel biological activities. psu.edu

While detailed studies on this compound are not abundant in publicly available literature, its structural components suggest a role in the ongoing exploration of N-substituted glycine derivatives and thioamide-containing compounds for various chemical and biological applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(ethanethioylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-3(8)5-2-4(6)7/h2H2,1H3,(H,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPCBCAABYPLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1 Thioxoethyl Glycine

Synthetic Routes to N-(1-Thioxoethyl)glycine

The synthesis of this compound, a thioamide derivative of the simplest amino acid, glycine (B1666218), involves specific and adapted chemical strategies. These routes are built upon established principles of thioamide formation and N-acyl amino acid synthesis, while also benefiting from innovations in the synthesis of its fundamental precursor, glycine.

Strategies for Thioamide Formation within Amino Acid Structures

The introduction of a thioamide group in place of an amide bond in amino acid and peptide structures is a key strategy for modifying their properties. Several methods have been developed for this purpose and are applicable to the synthesis of this compound.

One common approach involves the direct thionation of the corresponding amide, N-acetylglycine, using sulfurating agents. Lawesson's reagent is a widely used reagent for this transformation, effectively converting the carbonyl group into a thiocarbonyl group. nih.gov Other phosphorus-based reagents like phosphorus pentasulfide (P₂S₅) can also achieve this conversion. acs.org

More recent and sophisticated methods offer greater control and milder reaction conditions. A notable strategy developed by Jiang and co-workers involves a one-pot, three-component reaction of an amino acid, an amino aldehyde, elemental sulfur, and sodium sulfide. acs.orgmdpi.com The use of copper(II) chloride in this reaction is crucial as it forms a chelate with the imine intermediate, which prevents racemization and ensures high enantiomeric purity of the resulting thioamide-containing peptides. acs.orgmdpi.com Another innovative approach utilizes nitroalkanes as thioacyl equivalents. This method allows for the direct reaction of nitroalkanes with amines in the presence of elemental sulfur and a base to form thioamides under mild conditions, a technique suitable for the late-stage thioacylation of complex molecules. nih.govresearchgate.net

Takemoto's group has also contributed a facile method for creating thioamides through the reaction of an α-keto carboxylic acid, an amine, and elemental sulfur. mdpi.com These strategies highlight the diverse toolkit available to chemists for the precise installation of thioamide functionalities into amino acid scaffolds.

Adaptations of N-Acyl Glycine Synthesis Principles

The synthesis of this compound can be viewed as an adaptation of methods used to produce N-acyl glycines. The most direct adaptation is the thionation of a pre-formed N-acyl glycine, specifically N-acetylglycine, as mentioned previously. Standard N-acylation involves the reaction of glycine with an acyl chloride or anhydride. libretexts.org

Biosynthetic pathways for N-acyl glycines typically involve the condensation of an acyl-Coenzyme A (CoA) derivative with glycine, a reaction that can be catalyzed by enzymes like glycine N-acyltransferase. mdpi.com A synthetic biomimetic approach could, therefore, involve the use of a thioacetyl-CoA equivalent to directly thioacylate glycine.

A one-pot procedure for synthesizing N-aryl glycines has been developed involving the rearrangement of 2-chloro-N-aryl acetamides in the presence of a copper catalyst. researchgate.net While this produces N-aryl glycines, the principles of forming the N-acyl bond could be adapted for thioamide synthesis by integrating a sulfur source.

Novel Electrosynthesis Techniques for Glycine Precursors

The availability of the glycine precursor is fundamental to the synthesis of this compound. Traditional industrial synthesis of glycine often involves processes with high energy consumption and environmental concerns. chemrxiv.org Recent research has focused on developing greener and more efficient methods, with electrosynthesis emerging as a promising alternative.

A novel tandem electrochemical strategy has been developed for the electrosynthesis of glycine from bio-derivable oxalic acid and nitrate (B79036). chemrxiv.orgrsc.orgresearchgate.netethz.ch This process involves two key steps within a single electrochemical cell:

Oxalic acid is first electrochemically reduced to glyoxylic acid.

Concurrently, nitrate is reduced to hydroxylamine.

These two intermediates then couple to form glyoxylic acid oxime, which is subsequently reduced in situ to yield glycine. rsc.orgresearchgate.netethz.ch This method, using a simple lead foil electrode, has achieved a high faradaic efficiency and production rate for glycine, paving the way for a more sustainable and economically viable synthesis of this crucial precursor. chemrxiv.orgrsc.orgethz.ch Further advancements have utilized atomically dispersed iron catalysts to enhance the efficiency of this electrochemical reductive coupling. nih.gov

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Maximum Faradaic Efficiency (FE) | 59% | -300 mA cm⁻² | rsc.org, ethz.ch, chemrxiv.org |

| Glycine Partial Current Density | -232 mA cm⁻² | -400 mA cm⁻² | rsc.org, ethz.ch, chemrxiv.org |

| Glycine Production Rate | 0.82 mmol h⁻¹ cm⁻² | -400 mA cm⁻² | rsc.org, ethz.ch, chemrxiv.org |

Derivatization Reactions and Functional Group Interconversions of this compound

This compound possesses three primary reactive sites: the carboxyl group, the thioamide nitrogen, and the thioamide sulfur atom. These sites allow for a range of derivatization reactions and functional group interconversions.

Modification at the Carboxyl Group

The carboxylic acid moiety of this compound undergoes typical reactions characteristic of this functional group. libretexts.org These include:

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

Amide Formation: Coupling with amines, often facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), produces amide derivatives. researchgate.net

Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents.

For analytical purposes, the carboxyl group can be derivatized to enhance detection in techniques like liquid chromatography-mass spectrometry (LC-MS). A notable method involves reaction with 3-nitrophenylhydrazine, which improves the chromatographic retention and detection sensitivity of N-acyl glycines. nih.govnih.gov

Reactions at the Thioamide Nitrogen and Sulfur Atoms

The thioamide functional group is generally more reactive than its amide counterpart. nih.gov Both the nitrogen and sulfur atoms participate in a variety of chemical transformations.

The sulfur atom is nucleophilic and can be targeted by electrophiles. For example, alkylation of the sulfur atom can occur, leading to thioimidate esters. The thioamide group is a key synthon for the construction of sulfur-containing heterocycles. A prominent example is the Hantzsch thiazole (B1198619) synthesis and related methods, where the thioamide can react with α-haloketones or their equivalents to form a thiazole ring. nih.govacs.org Iridium-catalyzed ylide insertion into thioamides is another modern route to construct substituted thiazoles. acs.org

The nitrogen and sulfur atoms can also act in concert. In the presence of a strong base, a proton can be removed from the nitrogen, and the resulting anion can exhibit reactivity at both the nitrogen and sulfur atoms. Furthermore, the thioamide group can act as a bidentate ligand, coordinating to transition metals through both the nitrogen and sulfur atoms. This coordination is a key step in certain catalytic cycles, such as the cobalt(III)-catalyzed domino annulation of aryl thioamides with alkynes to form fused thiopyrano-isoquinoline derivatives. nih.gov Reactions of acryl thioamides with iminoiodinanes involve an initial attack of the sulfur atom on nitrogen, leading to the formation of dihydro-1,2-thiazoles. beilstein-journals.org

| Functional Group | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Carboxyl Group | Esterification | Ester | libretexts.org |

| Amide Formation (e.g., with EDC) | Amide | researchgate.net | |

| Derivatization (e.g., with 3-NPH) | Hydrazone-like derivative | nih.gov, nih.gov | |

| Thioamide Group (Sulfur) | Alkylation | Thioimidate ester | |

| Heterocycle Formation (e.g., Hantzsch) | Thiazole | acs.org, nih.gov | |

| Thioamide Group (N and S) | Transition Metal Coordination | Metal Complex / Annulated Products | nih.gov |

| Reaction with Iminoiodinanes | Dihydro-1,2-thiazole | beilstein-journals.org |

Visible-Light-Driven α-C(sp3)–H Bond Functionalization of Glycine Derivatives

The direct functionalization of α-C(sp3)–H bonds in glycine derivatives has emerged as a powerful and sustainable strategy for their modification, and visible-light-driven methods are at the forefront of this advancement. researchgate.net These approaches offer high atom economy, selectivity, and reaction simplicity, proceeding under mild conditions. researchgate.netmdpi.com

Recent progress has highlighted the utility of various photocatalysts and reaction modes to achieve this transformation. researchgate.net For instance, a dual photocatalytic system employing Ru(bpy)3Cl2 and Cu(OTf)2 has been successfully used for the α-C(sp3)–H alkylation of glycine derivatives. mdpi.com In this system, visible light irradiation in the presence of air facilitates the oxidation of the glycine derivative to an iminium intermediate, which then undergoes alkylation. mdpi.com

Another notable advancement involves the use of alkyl boronic acids as alkyl radical precursors in a synergistic copper-catalyzed and photoredox-catalyzed reaction. mdpi.com This method allows for the efficient synthesis of a wide array of alkylated glycine derivatives under very mild conditions. mdpi.com Furthermore, Eosin Y has been employed as a catalyst in the visible-light-driven α-C(sp3)–H alkylation of glycine derivatives using hydrofurans as alkyl radical precursors. mdpi.com

Cerium(III) catalysis has also been shown to mediate the visible-light-induced aerobic oxidative dehydrogenative coupling and aromatization between glycine derivatives and alkenes. rsc.org This method provides an efficient route to quinoline (B57606) derivatives and allows for the post-modification of oligopeptides containing glycine residues without the need for an external photosensitizer. rsc.org Additionally, a base- and metal-free, visible-light-mediated radical-radical cross-coupling reaction has been developed for the preparation of unnatural amino acids and peptides by reacting N-phenyl glycine derivatives with hydroxamic acid derivatives. rsc.org

| Catalyst System | Reactants | Product Type | Key Features |

| Ru(bpy)3Cl2 / Cu(OTf)2 | Glycine derivatives, Air | Alkylated glycine derivatives | Dual photocatalysis, formation of iminium intermediate. mdpi.com |

| Copper / Photoredox catalyst | Glycine derivatives, Alkyl boronic acids | Alkylated glycine derivatives | Synergistic catalysis, mild conditions. mdpi.com |

| Eosin Y | Glycine derivatives, Hydrofurans | Alkylated glycine derivatives | Metal-free catalysis. mdpi.com |

| Ce(III) | Glycine derivatives, Alkenes | Quinoline derivatives | Aerobic, external photosensitizer-free. rsc.org |

| None (Visible light) | N-phenyl glycine derivatives, Hydroxamic acid derivatives | Unnatural amino acids/peptides | Base- and metal-free. rsc.org |

Enantioselective Functionalization Approaches for Glycine Schiff Base Derivatives

The enantioselective α-functionalization of glycine Schiff base derivatives is a highly sought-after transformation for the synthesis of non-natural α-amino acids. st-andrews.ac.uk Isothiourea (ITU) catalysis has recently been demonstrated as a successful strategy for both 1,6-additions to para-quinone methides and 1,4-additions to methylene (B1212753) substituted dicarbonyl or disulfonyl Michael acceptors. st-andrews.ac.uknih.gov This nucleophilic organocatalysis approach provides access to a diverse range of α-functionalized α-amino acid derivatives. nih.gov

The pioneering work of O'Donnell, which utilized phase transfer catalysis (PTC) for the enantioselective functionalization of glycine Schiff bases, laid the foundation for many subsequent developments in this field. st-andrews.ac.uknih.gov These derivatives have since been employed in a variety of enantioselective (organo)-catalytic processes, including α-Csp3-alkylations, Michael reactions, and Mannich-type approaches. nih.gov

In the context of isothiourea catalysis, the generation of C(1)-ammonium enolates is a key mechanistic step. nih.gov The merger of this concept with the functionalization of glycine Schiff bases under covalent ITU catalysis represents a significant advancement. nih.gov This strategy has been successfully applied to the 1,6-additions to para-quinone methides, yielding products with high diastereomeric and enantiomeric ratios (up to 95:5 dr and 96:4 er). researchgate.net Similarly, 1,4-additions to methylene substituted dicarbonyl or disulfonyl Michael acceptors have been achieved with excellent enantioselectivity (up to 98:2 er). researchgate.net

| Catalytic Approach | Reaction Type | Substrates | Key Outcomes |

| Isothiourea Catalysis | 1,6-Addition | Glycine Schiff base aryl esters, para-Quinone methides | Up to 95:5 dr and 96:4 er. researchgate.net |

| Isothiourea Catalysis | 1,4-Addition | Glycine Schiff base aryl esters, Methylene substituted dicarbonyl/disulfonyl Michael acceptors | Up to 98:2 er. researchgate.net |

| Phase Transfer Catalysis | Alkylation, Michael Addition, etc. | Glycine Schiff base derivatives | Pioneering method for enantioselective functionalization. st-andrews.ac.uknih.gov |

Synthesis of this compound Analogues and Related Peptidomimetics

The synthesis of analogs of this compound and related peptidomimetics is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. nih.gov Peptidomimetics often incorporate non-canonical amino acids to enhance stability, bioavailability, and biological function. mdpi.com

One common strategy involves the N-methylation of amino acids, which increases lipophilicity and can improve membrane permeability. monash.edusemanticscholar.org The synthesis of N-methyl amino acids can be achieved through various methods, including the reaction of N-acyl or N-carbamoyl amino acids with sodium hydride and methyl iodide. monash.edu Another approach involves the nucleophilic displacement of optically active α-bromo acids. monash.edu

The synthesis of more complex peptidomimetic analogues often involves multi-step sequences. For example, a series of substituted (S)-amino acid-derived thiazole analogues were synthesized to probe the substrate-binding site of P-glycoprotein. nih.gov This involved coupling a protected amino acid with an appropriate amine, followed by deprotection and further coupling steps. nih.gov

The use of chiral Ni(II) complexes of Schiff bases derived from glycine has also proven to be an effective method for the asymmetric synthesis of tailor-made amino acids. nih.gov This approach allows for a variety of transformations of the glycine moiety, including alkylations, aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.gov

| Synthetic Strategy | Target Molecule Type | Key Reagents/Methods |

| N-Methylation | N-Methyl amino acids | Sodium hydride/methyl iodide, Nucleophilic displacement of α-bromo acids. monash.edu |

| Multi-step coupling | Thiazole peptidomimetics | HCTU, HOBt, DIEA for coupling; TFA for deprotection. nih.gov |

| Chiral Ni(II) complexes | Tailor-made α-amino acids | Ni(II) complexes of glycine Schiff bases. nih.gov |

Advanced Spectroscopic Characterization of N 1 Thioxoethyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-(1-Thioxoethyl)glycine. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton and Carbon-13 NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of this compound. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by the electronegativity of neighboring atoms and the presence of π-systems.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the ethyl group (CH₃), the methylene (B1212753) group (CH₂), the N-H proton of the thioamide, and the O-H proton of the carboxylic acid. The methyl protons would appear as a singlet, while the methylene protons would likely appear as a doublet due to coupling with the adjacent N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the thioamide and carboxyl groups.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances would include the thiocarbonyl carbon (C=S), the carbonyl carbon (C=O) of the carboxylic acid, the methylene carbon (CH₂), and the methyl carbon (CH₃). The thiocarbonyl carbon is typically found significantly downfield due to the deshielding effect of the sulfur atom.

Expected Chemical Shifts for this compound:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₃ | 2.0 - 2.5 | 20 - 30 |

| CH₂ | 4.0 - 4.5 | 40 - 50 |

| C=S | - | 190 - 210 |

| C=O | - | 170 - 180 |

| N-H | 8.0 - 9.0 | - |

| O-H | 10.0 - 12.0 | - |

Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and for probing the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons on adjacent atoms. For this compound, a cross-peak between the N-H proton and the CH₂ protons would confirm their connectivity.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached heteronuclei, typically ¹³C. An HSQC spectrum would show correlations between the CH₃ protons and the methyl carbon, and between the CH₂ protons and the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the molecule's conformation. For example, NOE cross-peaks could indicate through-space interactions between the methyl protons and other parts of the molecule, helping to define the preferred rotational conformers around the C-N bond of the thioamide.

Applications in Absolute Configuration Determination of Derivatives

While this compound itself is achiral, its derivatives, particularly those formed by reaction at the carboxylic acid group with a chiral auxiliary, can be analyzed by NMR to determine their absolute configuration. The "Mosher's method" and its variations are widely used for this purpose. This involves converting the chiral derivative into a mixture of diastereomers by reaction with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The ¹H or ¹⁹F NMR spectra of the resulting diastereomers will show distinct chemical shift differences for protons or fluorine atoms located near the newly formed stereocenter. A systematic analysis of these chemical shift differences (Δδ = δS - δR) allows for the assignment of the absolute configuration of the original chiral molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Analysis of Thioamide and Carboxyl Vibrations

The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands for the thioamide and carboxylic acid moieties.

Thioamide Vibrations: The thioamide group gives rise to several characteristic vibrational bands. The C=S stretching vibration is typically observed in the region of 850-600 cm⁻¹, although it can be coupled with other vibrations. The N-H stretching vibration of a secondary thioamide appears in the range of 3400-3100 cm⁻¹. The "thioamide II" band, which has significant contributions from C-N stretching and N-H bending, is found around 1550-1480 cm⁻¹. The "thioamide III" band, a mixed vibration of C-N and N-H modes, appears near 1300 cm⁻¹.

Carboxyl Vibrations: The carboxylic acid group is characterized by a strong and broad O-H stretching band in the region of 3300-2500 cm⁻¹ in the IR spectrum. The C=O stretching vibration gives rise to an intense absorption band typically between 1725 and 1700 cm⁻¹. The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region (1400-900 cm⁻¹).

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (Carboxyl) | 3300 - 2500 (broad) |

| N-H stretch (Thioamide) | 3400 - 3100 |

| C=O stretch (Carboxyl) | 1725 - 1700 |

| Thioamide II (C-N stretch, N-H bend) | 1550 - 1480 |

| Thioamide III (C-N stretch, N-H bend) | ~1300 |

| C=S stretch | 850 - 600 |

Conformational Insights from Vibrational Modes

The precise frequencies and intensities of the vibrational bands can be sensitive to the molecular conformation. For this compound, rotation around the C-N bond of the thioamide group can lead to different rotational isomers (rotamers). These conformers may exhibit slightly different vibrational frequencies, particularly for the thioamide and carboxyl bands, due to changes in intramolecular interactions such as hydrogen bonding. For instance, the formation of an intramolecular hydrogen bond between the thioamide N-H and the carboxyl oxygen could lead to a noticeable shift in the N-H and C=O stretching frequencies. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to gain insights into the preferred conformation of the molecule in different states (e.g., solid vs. solution).

Scientific Literature Lacks Detailed Spectroscopic Data for this compound

A comprehensive review of scientific databases and scholarly articles reveals a significant gap in the available research on the chemical compound this compound. Despite its defined chemical structure, detailed experimental data regarding its advanced spectroscopic and mass spectrometric properties are not present in the accessible scientific literature. Consequently, a detailed, data-rich article focusing solely on the advanced spectroscopic characterization of this specific compound, as outlined, cannot be generated at this time.

The requested sections and subsections require specific, in-depth research findings that are not available. These include:

Computational Chemistry and Theoretical Modeling of N 1 Thioxoethyl Glycine

Electronic Structure and Quantum Chemical Analysis

Quantum chemical methods are essential for elucidating the electronic structure of amino acids and their derivatives. For glycine (B1666218), the simplest amino acid, numerous studies have employed Density Functional Theory (DFT) and other ab initio methods to investigate its properties. mdpi.comnih.gov DFT functionals such as B3LYP, in conjunction with basis sets like 6-31G(d,p), have been widely used to explore potential reaction pathways for glycine formation in environments like the interstellar medium. raa-journal.org These calculations provide insights into the electronic energies, zero-point vibrational energies (ZPVEs), and total energies of reactants, transition states, and products. researchgate.net

For instance, several radical-molecule interaction schemes for glycine formation have been proposed and analyzed computationally. raa-journal.org The reaction energies calculated for these pathways indicate whether a process is exothermic and thus potentially spontaneous. researchgate.net

| Reaction Step | Reactants | Products | Reaction Energy (kcal/mol) |

|---|---|---|---|

| 1 | NH₂ + CH₂ | NH₂CH₂ | -112.79 |

| 2 | NH₂CH₂ + CO | NH₂CH₂CO | -8.40 (in water) |

| 3 | NH₂CH₂CO + OH | NH₂CH₂COOH (Glycine) | -104.81 |

The introduction of a thioxo group, as in N-(1-Thioxoethyl)glycine, is expected to significantly alter the electronic structure compared to glycine. Studies on other thioxo-modified amino acids, such as 2-thioxo-histidine, have shown that such modifications impact fundamental properties like proton affinity. nih.gov DFT calculations on 2-thioxo-histidine revealed that its lower proton affinity compared to histidine is due to its ability to adopt a more stable thioketo tautomeric form. nih.gov Similar quantum chemical analyses would be crucial to understand the charge distribution, frontier molecular orbitals (HOMO-LUMO), and reactivity of this compound. DFT calculations have also been used to optimize the geometries of N-substituted glycine derivatives and their complexes, confirming their structures and stability. rsc.orgnih.gov

Conformational Landscape and Potential Energy Surfaces

The conformational flexibility of glycine is a key determinant of its function and has been extensively studied using computational methods. acs.org The potential energy surface (PES) of glycine, which maps its energy as a function of its geometric parameters, reveals multiple stable conformers and the energy barriers between them. arxiv.org These studies typically involve rotations around the C-O, C-C, and C-N bonds. acs.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) with large basis sets (e.g., 6-311++G**), and various DFT functionals have been used to map the glycine PES. acs.orgrsc.orgresearchgate.net These calculations have identified several low-energy conformers, with their relative stability often depending on the level of theory and inclusion of solvent effects. researchgate.netresearchgate.net In the gas phase, conformer Ip is typically found to be the global minimum. researchgate.net Quantum effects, like zero-point energy, can substantially influence the populations of these conformers. rsc.org

| Conformer Name | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Ip | Global minimum in gas phase | 0.00 |

| IIp | Low-lying conformer | ~0.5 - 1.0 |

| IIn | Low-lying conformer | ~1.0 - 1.5 |

| IIIp | Low-lying conformer | ~1.5 - 2.0 |

| IIIn | Low-lying conformer | ~1.5 - 2.0 |

| IVn | Low-lying conformer | ~1.5 - 2.0 |

Note: Relative energies are approximate values compiled from typical computational studies like those in reference researchgate.net. The exact values can vary with the computational method.

For this compound, the introduction of the thioxoethyl group would add rotational degrees of freedom, leading to a more complex conformational landscape. Computational studies on thiazole-amino acids show that the sulfur-containing ring influences conformational preferences, often stabilizing unique conformations through intramolecular hydrogen bonds. nih.gov A similar theoretical exploration of this compound's PES would be necessary to identify its stable structures and the energetic barriers for interconversion.

Investigation of Reaction Mechanisms via Computational Methods

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain experimentally. nih.gov For glycine, theoretical studies have been crucial in exploring potential prebiotic synthesis routes. mdpi.com For example, the Strecker synthesis, involving reactants like formaldehyde (B43269) (H₂C=O), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN), has been modeled to understand glycine formation in aqueous environments mimicking interstellar ices. mdpi.com

DFT calculations are used to map the entire reaction pathway, optimizing the geometries of reactants, products, intermediates, and transition states. raa-journal.orgresearchgate.net By calculating the energies at these points, a reaction energy profile can be constructed, revealing activation barriers and reaction thermodynamics. researchgate.net Studies on glycine formation have shown that some proposed pathways are entirely exothermic and barrierless, suggesting a high probability of occurrence in specific environments. raa-journal.org Similar computational approaches could be applied to investigate the synthesis of this compound or to study its reactivity, such as its hydrolysis or participation in peptide bond formation. Quantum-chemical simulations have also been used to understand the kinetics of N-acylation of glycine in various solvent systems. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for studying the behavior of molecules in a condensed phase, such as in aqueous solution. rsc.org MD simulations of glycine solutions have provided detailed insights into intermolecular interactions, including glycine-glycine and glycine-water interactions. rsc.orgresearchgate.net These studies often employ force fields like AMBER to model the inter- and intramolecular forces. rsc.org

Research has shown that glycine molecules in aqueous solution can form transient, hydrogen-bonded clusters. researchgate.netnih.gov The extent of this clustering increases with concentration, with the population of monomers decreasing as dimers and larger oligomers (Nmers) form. nih.govacs.org MD simulations can also quantify the competition between different molecules for interaction with a protein or solute surface. For example, in formulations containing glycine and citrate (B86180), MD revealed a complex balance of glycine self-interaction and its displacement of water and citrate from a protein surface. nih.govacs.org

| Phenomenon Studied | Key Finding | Reference |

|---|---|---|

| Glycine Clustering | Clustering increases with concentration; monomers decrease while dimers and Nmers increase. | nih.govacs.org |

| Solvation & Dissolution | Solubility is influenced by solute-solvent interactions; impurities can alter the solvation free energy. | rsc.org |

| Interactions with Co-solutes | Glycine competes with other excipients (e.g., citrate) for interaction sites on protein surfaces. | nih.gov |

| Hydrogen Bonding | The main interaction between glycine molecules is through single NH···OC hydrogen bonds. | researchgate.net |

For this compound, MD simulations would be invaluable for understanding its solvation, aggregation behavior, and interactions with biological macromolecules. The thioxoethyl group, with its different polarity and hydrogen bonding capabilities compared to a simple proton, would likely lead to distinct intermolecular interaction patterns.

Application of Advanced Density Functional Theory (DFT) and Post-Hartree-Fock Methodologies

The accuracy of computational predictions for molecular properties is highly dependent on the chosen theoretical method. For amino acids, a wide range of methods has been benchmarked to balance computational cost and accuracy. nih.govntnu.no DFT methods are popular, with hybrid functionals like B3LYP and double-hybrid functionals like B2PLYP (often with dispersion corrections like -D3) providing reliable results for geometries and energies. nih.gov

For higher accuracy, especially for calculating benchmark energies, post-Hartree-Fock methods are employed. nih.govaanda.org These include Møller-Plesset perturbation theory (e.g., MP2, MP3, MP4) and the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). aip.orglatrobe.edu.au These high-level calculations, often extrapolated to the complete basis set (CBS) limit, provide reference data against which more computationally efficient DFT methods can be validated. nih.gov For example, CCSD(T)/CBS energies have been computed for glycine conformers and the transition states connecting them, establishing a benchmark for less expensive models. nih.gov

The study of noncovalent interactions, crucial for understanding molecular recognition and aggregation, also benefits from advanced methods like Symmetry-Adapted Perturbation Theory (SAPT), which can decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion. nih.gov Such a hierarchical approach would be essential for a thorough computational investigation of this compound.

Interaction Studies with Supramolecular Host Systems

The study of host-guest chemistry provides insights into molecular recognition phenomena. Glycine and its derivatives have been studied as guests for various supramolecular hosts, including cyclodextrins (CDs) and cucurbit[n]urils (CBs). royalsocietypublishing.orguc.ptkyushu-u.ac.jp These studies combine experimental techniques like NMR spectroscopy and isothermal titration calorimetry (ITC) with computational modeling. royalsocietypublishing.orguc.pt

Computational methods like DFT and MD simulations are used to elucidate the binding modes and energetics of the host-guest complexes. uc.ptbohrium.com For example, studies of glycyl-l-phenylalanine (B1581239) with β-cyclodextrin used DFT calculations to complement experimental data, confirming a 1:1 stoichiometry and estimating an association constant. uc.ptresearchgate.net

Similarly, the interactions between various amino acids and cucurbiturils have been investigated. royalsocietypublishing.orgbohrium.com While some cucurbiturils show selectivity for aromatic amino acids, they can also form complexes with glycine. kyushu-u.ac.jprsc.org Computational studies using 3D-RISM theory have explored the binding affinity and solvation structures of these complexes, revealing the contributions of different interactions to the binding free energy. kyushu-u.ac.jpbohrium.com These approaches could be directly applied to predict and analyze the binding affinity of this compound with a range of supramolecular hosts, which is relevant for applications in sensing and delivery.

Coordination Chemistry of N 1 Thioxoethyl Glycine As a Ligand

Metal-Ligand Binding Modes and Chelation Behavior

The coordinating behavior of N-(1-Thioxoethyl)glycine is dictated by the presence of multiple potential donor sites: the two oxygen atoms of the carboxylate group (-COO⁻), the nitrogen atom of the amino group (-NH-), and the sulfur atom of the thioxo group (C=S). This arrangement allows the ligand to act in monodentate, bidentate, or even tridentate fashions, and it can also function as a bridging ligand to form polynuclear complexes.

The most common coordination mode for amino acid derivatives involves chelation using the nitrogen of the amino group and one oxygen of the carboxylate group, forming a stable five-membered ring. jocpr.comredalyc.org For this compound, this results in a classic (N,O) bidentate coordination.

However, the thioamide group introduces further possibilities. The sulfur atom, being a soft donor, can coordinate to soft metal ions. Coordination could thus occur in a bidentate (N,S) or (O,S) manner. Thiosemicarbazones, which also contain an N,S donor set, are well-known to bind as bidentate N,S-donor ligands, forming five-membered chelate rings mdpi.com. It is plausible that this compound could adopt a similar bidentate fashion using the amino nitrogen and the thioxo sulfur. In some cases, thiocarbamide ligands have been shown to coordinate in a monodentate fashion through the sulfur atom only researchgate.net.

Furthermore, the ligand could potentially act as a tridentate (O,N,S) donor, binding to a single metal center through the carboxylate oxygen, the amino nitrogen, and the thioxo sulfur, which would lead to the formation of two fused chelate rings and highly stable complexes. The potential binding modes are summarized in the table below.

| Potential Donor Atoms | Binding Mode | Chelate Ring Size |

| Amino (N), Carboxylate (O) | Bidentate | 5-membered |

| Amino (N), Thioxo (S) | Bidentate | 5-membered |

| Carboxylate (O), Thioxo (S) | Bidentate | 6-membered |

| Carboxylate (O), Amino (N), Thioxo (S) | Tridentate | Two fused rings (5- and 6-membered) |

| Carboxylate (O) or Thioxo (S) | Monodentate | N/A |

| Carboxylate (O,O') | Bridging | N/A |

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound would typically follow established procedures for amino acid-type ligands. A common method involves the reaction of a soluble metal salt (e.g., chloride, acetate, or sulfate) with the ligand in a suitable solvent, often water or an alcohol/water mixture. jocpr.comjocpr.com The reaction is frequently carried out in the presence of a base (like sodium hydroxide) to deprotonate the carboxylic acid and amino groups, facilitating coordination to the metal ion jocpr.comnih.gov. The resulting metal complexes often precipitate from the solution and can be isolated by filtration. jocpr.com

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to determine the structure and properties of the compounds.

Infrared (IR) Spectroscopy : This technique is crucial for identifying the ligand's coordination sites. Upon complexation, shifts in the vibrational frequencies of the C=O, COO⁻, N-H, and C=S groups are expected. A shift in the COO⁻ and N-H bands would confirm the involvement of the glycine (B1666218) moiety in coordination redalyc.orgjocpr.com. Changes in the C=S stretching frequency would indicate the participation of the sulfur atom in the metal-ligand bond.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the d-orbital splitting and the geometry around the metal ion. These spectra are used to investigate the ligand field effects on the metal's electronic structure anjs.edu.iq.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Chemical shift changes upon coordination can help identify the points of attachment of the ligand to the metal.

Magnetic Susceptibility Measurements : This method determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the central metal ion. This information helps in assigning the geometry (e.g., octahedral vs. tetrahedral) and the spin state (high-spin vs. low-spin) of the complex anjs.edu.iq.

Elemental Analysis and Mass Spectrometry : These techniques are used to confirm the stoichiometry of the complexes, i.e., the metal-to-ligand ratio scispace.com.

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions nih.gov.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of donor atoms involved in coordination |

| UV-Visible Spectroscopy | d-orbital splitting, coordination geometry |

| NMR Spectroscopy | Solution structure of diamagnetic complexes |

| Magnetic Susceptibility | Number of unpaired electrons, spin state, geometry |

| Elemental Analysis / Mass Spectrometry | Stoichiometry and formula of the complex |

| X-ray Crystallography | Precise solid-state molecular structure |

Stereochemical Aspects and Isomerism in Coordination Compounds

The coordination of one or more this compound ligands to a metal center can lead to various forms of isomerism, contributing to a rich stereochemical landscape. The specific types of isomers possible depend on the coordination number and geometry of the metal complex. Common geometries for transition metal complexes include square planar and octahedral ntu.edu.sg.

Geometric Isomerism : For square planar complexes with a 1:2 metal-to-ligand ratio, where the ligand acts as a bidentate (N,O) or (N,S) donor, cis and trans isomers can exist ntu.edu.sgrsc.org. In the cis isomer, identical donor atoms are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center ntu.edu.sg. For octahedral complexes with a 1:2 or 1:3 ratio, more complex geometric arrangements, such as facial (fac) and meridional (mer) isomers for tridentate ligands, are possible.

Optical Isomerism : If a complex is chiral (lacks a plane of symmetry), it can exist as a pair of non-superimposable mirror images called enantiomers libretexts.org. This is common in octahedral complexes containing bidentate ligands. For example, an octahedral complex with three bidentate this compound ligands would be chiral, resembling a propeller that can have a left-handed or right-handed twist libretexts.org. Similarly, cis isomers of octahedral complexes with two bidentate ligands are often chiral, whereas the trans isomers are typically achiral libretexts.org.

Polymorphism : It is also possible for the same complex to crystallize in different forms, known as polymorphs. These polymorphs have the same chemical composition but differ in their crystal lattice structure. Studies on related N-alkylglycinato complexes have revealed the existence of different polymorphs and a variety of structural types, including monomeric, dimeric, and polymeric architectures nih.gov.

Theoretical Approaches to Ligand Field Splitting and Electronic Structure of Complexes

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal coordination complexes wikipedia.orgbritannica.com. It extends Crystal Field Theory by incorporating aspects of molecular orbital theory to account for the covalent nature of metal-ligand bonds purdue.eduwelcomehomevetsofnj.org. When ligands approach a central metal ion, the degeneracy of the metal's d-orbitals is lifted. The pattern and magnitude of this energy splitting (Δ) depend on the number of ligands, the geometry of the complex, and the nature of the metal and ligands britannica.com.

The this compound ligand possesses a combination of hard (O), borderline (N), and soft (S) donor atoms. The identity of the coordinating atoms will significantly influence the ligand field splitting. The spectrochemical series, which ranks ligands according to the magnitude of Δ they produce, generally follows the trend: I⁻ < Br⁻ < S²⁻ < Cl⁻ < F⁻ < OH⁻ < O xalate < H₂O < N CS⁻ < pyridine < N H₃ < ethylenediamine < CN⁻ < CO

Sulfur donors are typically weaker field ligands than nitrogen donors, which are in turn slightly weaker than or comparable to many oxygen donors. Therefore, the electronic properties and color of the complexes will vary depending on the binding mode:

An (N,O)-chelated complex would exhibit a ligand field strength typical of amino acid complexes.

An (N,S)-chelated complex would likely have a smaller Δ value due to the presence of the weaker-field sulfur donor.

A tridentate (O,N,S) coordination would result in an average ligand field environment.

The magnitude of the ligand field splitting (Δ) determines the electronic configuration of the metal ion (high-spin or low-spin) and its magnetic properties welcomehomevetsofnj.org. A strong ligand field leads to a large Δ, favoring a low-spin configuration where electrons pair up in the lower energy d-orbitals. A weak ligand field results in a small Δ and a high-spin configuration. LFT also explains the origin of color in transition metal complexes, as the absorption of visible light corresponds to the energy required to promote an electron from a lower-energy d-orbital to a higher-energy one welcomehomevetsofnj.org.

Thermodynamic Stability and Kinetic Reactivity of Coordination Complexes

The stability of a coordination complex in solution is a thermodynamic property, quantified by its formation constant (K) or stability constant (β) gcnayanangal.comuwimona.edu.jm. A larger formation constant indicates a greater concentration of the complex at equilibrium and thus higher stability gcnayanangal.com.

Factors influencing stability include:

The Chelate Effect : Polydentate ligands form more stable complexes than monodentate ligands dalalinstitute.com.

Size of the Chelate Ring : Five- and six-membered rings are generally the most stable libretexts.org.

Nature of the Metal Ion : The stability of complexes often follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Nature of the Donor Atoms : The hard and soft acid-base (HSAB) principle can predict stability. Hard metal ions prefer hard donors (O, N), while soft metal ions prefer soft donors (S).

Kinetic Reactivity : This refers to the rate at which a complex undergoes reactions, such as ligand exchange. Complexes are classified as either labile (fast ligand exchange) or inert (slow ligand exchange). Kinetic lability is distinct from thermodynamic stability; a very stable complex can be either labile or inert. The kinetic reactivity is influenced by factors such as the electron configuration of the metal ion (ligand field stabilization energy), the charge and size of the metal ion, and the geometry of the complex.

Biochemical Interactions and Enzymatic Studies of N 1 Thioxoethyl Glycine Non Human Systems

Substrate Potential in In Vitro Enzymatic Reactions

There is currently no published research that investigates the potential of N-(1-Thioxoethyl)glycine as a substrate in in vitro enzymatic reactions. For a compound to be a substrate, it must be recognized and bound by an enzyme's active site, leading to a chemical transformation. The introduction of a thioxoethyl group to the nitrogen of glycine (B1666218) creates a novel N-substituted amino acid derivative. The substrate specificity of enzymes is highly dependent on the three-dimensional structure and chemical properties of the molecule. Without experimental testing, it is not possible to determine which, if any, enzymes could process this compound.

Modulation of Enzyme Activity by this compound in Model Systems

No studies have been identified that report on the modulation of enzyme activity by this compound in any model system. Enzyme modulation can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, as well as allosteric activation or inhibition. The unique structural features of this compound, particularly the presence of a sulfur atom in the thioacetyl group, could theoretically allow it to interact with enzymes in various ways. However, without empirical data, any potential modulatory role remains speculative.

Interactions with Biomolecules in Non-Human Biological Systems

There is a lack of available data on the interactions of this compound with other biomolecules in non-human biological systems. Such interactions could involve binding to proteins, nucleic acids, or lipids, potentially influencing their function. The chemical reactivity of the thioxo group could also lead to covalent modifications of biomolecules. However, no studies have been published to confirm or characterize any such interactions.

Comparative Studies with Glycine and Other N-Substituted Amino Acids in Biochemical Pathways

While direct comparative studies involving this compound are absent from the scientific literature, a general comparison can be drawn based on the well-established biochemistry of glycine and other N-substituted amino acids.

Glycine is the simplest amino acid and a fundamental building block for numerous vital biomolecules. It participates in a wide array of metabolic pathways, including the synthesis of proteins, purines, heme, and glutathione (B108866). nih.gov Its metabolism is tightly regulated, primarily through the glycine cleavage system, which breaks it down, and through its synthesis from serine by serine hydroxymethyltransferase (SHMT). nih.govnih.gov

The substitution on the nitrogen atom of an amino acid can dramatically alter its biochemical properties and metabolic fate compared to the parent amino acid. For instance, N-alkylation, as seen in sarcosine (B1681465) (N-methylglycine), channels the molecule into specific enzymatic pathways. Glycine N-methyltransferase (GNMT) is an enzyme that specifically catalyzes the methylation of glycine to form sarcosine. uniprot.org This reaction is a key part of regulating the levels of S-adenosylmethionine, a universal methyl group donor. uniprot.org

The introduction of a more complex substituent, such as the thioxoethyl group in this compound, would likely prevent it from being a substrate for enzymes that recognize glycine or simple N-alkylated glycines. The size, charge distribution, and chemical nature of the N-substituent are critical determinants for enzyme recognition and catalysis. For example, enzymes like glycine oxidase, which can oxidize glycine and N-ethylglycine, have specific structural constraints within their active sites that accommodate small N-alkyl groups. nih.gov A bulkier and chemically distinct group like thioxoethyl would likely not fit or be correctly oriented for catalysis by such enzymes.

Furthermore, N-substitution can impact the transport of the amino acid across cell membranes. Glycine and other small neutral amino acids are transported by specific protein families like the SLC6 and SLC38 transporters. nih.gov The affinity of these transporters for their substrates is highly specific, and significant modification of the amino acid structure, such as N-acylation, could abolish or reduce its ability to be transported by these systems.

In essence, while glycine is a highly versatile metabolite, the addition of a thioxoethyl group to its nitrogen atom would be expected to create a molecule with a distinct and much more restricted set of biochemical interactions, likely excluding it from the primary metabolic pathways of glycine.

Table of Comparative Properties

| Feature | Glycine | N-Methylglycine (Sarcosine) | This compound |

| Structure | H₂N-CH₂-COOH | CH₃-NH-CH₂-COOH | CH₃-CS-NH-CH₂-COOH |

| Primary Metabolic Role | Protein, purine, heme, glutathione synthesis; neurotransmitter. nih.govnih.gov | Intermediate in glycine and choline (B1196258) metabolism. nih.gov | Not established. |

| Key Catabolic Enzyme | Glycine Cleavage System. nih.gov | Sarcosine dehydrogenase. | Not established. |

| Key Anabolic Enzyme | Serine Hydroxymethyltransferase (from serine). nih.gov | Glycine N-Methyltransferase (from glycine). uniprot.org | Not established. |

| Known Transporters | SLC6 and SLC38 families. nih.gov | Recognized by some glycine transporters. nih.gov | Not established. |

Catalytic and Material Science Prospects for N 1 Thioxoethyl Glycine

N-(1-Thioxoethyl)glycine in Organic Catalysis

There is currently no specific information available in the searched scientific literature detailing the use of this compound as a catalyst in organic synthesis. While the broader class of glycine (B1666218) derivatives has been explored for catalytic purposes, the specific catalytic prospects of the N-(1-Thioxoethyl) moiety in conjunction with the glycine backbone have not been reported in the available resources.

Role as a Building Block in the Synthesis of Bioactive Compounds

Similarly, information on the direct application of this compound as a precursor or building block for the synthesis of bioactive compounds is not present in the accessed literature. While glycine itself is a fundamental component of many biologically active molecules, the specific contribution and utility of the N-(1-Thioxoethyl) functional group in this context remain undocumented in the public domain.

Exploration of this compound in Advanced Material Design

No research or patents were identified that describe the exploration or use of this compound in the design and development of advanced materials. The potential for this compound to be used as a monomer in polymerization, a ligand for metal-organic frameworks, or a component in other material science applications has not been reported in the available scientific literature.

Conclusion and Future Research Directions

Summary of Current Research Advancements

N-(1-Thioxoethyl)glycine is a sulfur-containing derivative of the amino acid glycine (B1666218). Its structure, featuring a thioamide linkage, positions it as a molecule of interest in bioorganic and medicinal chemistry. The replacement of an oxygen atom with sulfur in the acetyl group of N-acetylglycine can significantly alter the compound's chemical and biological properties.

Current research on this compound itself is sparse, with its presence primarily noted in chemical supplier catalogs. However, the broader class of N-thioacyl amino acids, to which it belongs, has been the subject of more extensive investigation. These studies provide a foundational understanding of the potential synthesis, properties, and applications of this compound.

Research into N-thioacyl amino acids has demonstrated their utility as intermediates in the synthesis of various heterocyclic compounds and thiopeptides. psu.edursc.org Thioamides, the core functional group in these molecules, are known to exhibit greater resistance to hydrolysis compared to their amide counterparts, a property that is highly valuable in the design of more stable peptide-based drugs. nih.gov The synthesis of N-thioacyl amino acids can be achieved through various methods, including the use of thioacylating agents like thioesters or the thionation of N-acyl amino acids using reagents like Lawesson's reagent. psu.edunih.gov

Identification of Knowledge Gaps and Untapped Research Avenues

The most significant knowledge gap concerning this compound is the near-complete absence of dedicated scientific studies. This presents a considerable opportunity for original research across several key areas:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes specifically for this compound. While general methods for N-thioacylation exist, their applicability and efficiency for this specific compound have not been documented. psu.edunih.gov A thorough characterization of its physicochemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry), pKa, and stability under various conditions, is essential for any future application.

Chemical Reactivity: A detailed investigation into the chemical reactivity of this compound is warranted. This includes its potential as a building block in organic synthesis, for example, in the construction of novel heterocyclic systems or as a precursor to more complex thiopeptides. acs.org

Biological Activity: The biological profile of this compound remains entirely unexplored. Given that thioamides can exhibit a range of biological activities, screening this compound for potential antimicrobial, antifungal, or anticancer properties could be a fruitful line of inquiry. chemrxiv.org Furthermore, its potential role as an enzyme inhibitor or a modulator of biological pathways has not been investigated.

Coordination Chemistry: The sulfur and nitrogen atoms in the thioamide group, along with the carboxylate group, make this compound a potential ligand for metal ions. The synthesis and characterization of its metal complexes could lead to new materials with interesting catalytic or magnetic properties.

Interactive Data Table: Potential Research Directions for this compound

| Research Area | Specific Focus | Potential Significance |

| Synthesis | Development of efficient and scalable synthetic protocols. | Enable broader availability for research and potential commercial use. |

| Characterization | Full spectroscopic and physicochemical analysis. | Provide foundational data for all future studies. |

| Reactivity | Exploration as a synthon for heterocyclic and peptide synthesis. | Expand the toolbox of synthetic organic chemistry. |

| Bioactivity | Screening for antimicrobial, anticancer, and enzyme inhibitory effects. | Discovery of new therapeutic leads. |

| Coordination Chemistry | Synthesis and study of metal complexes. | Development of novel catalysts or functional materials. |

Outlook on the Broader Impact of this compound Research

Should research into this compound reveal interesting properties, the broader impact could be significant.

In the field of medicinal chemistry , the discovery of potent biological activity could pave the way for the development of new therapeutic agents. The enhanced stability of the thioamide bond is a particularly attractive feature for peptide-based drugs, potentially leading to improved pharmacokinetic profiles. nih.gov

In materials science , the use of this compound as a ligand could lead to the creation of novel coordination polymers or metal-organic frameworks (MOFs) with unique functional properties.

Furthermore, the exploration of this and other simple N-thioacyl amino acids could provide fundamental insights into the role of sulfur in biological systems and inspire the design of new biomimetic molecules. The journey to understanding this compound is just beginning, and the path is open for discoveries that could have a lasting impact on science and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Thioxoethyl)glycine with high purity?

- Methodological Answer : Synthesis typically involves reacting 1-thioxoethyl chloride with glycine under alkaline conditions (e.g., NaOH in chloroform). Post-reaction, neutralize with HCl and purify via recrystallization or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purity validation requires elemental analysis and spectroscopic techniques (e.g., NMR, IR) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to identify functional groups (e.g., thioester, glycine backbone) and IR spectroscopy for carbonyl/thiol vibrations.

- Purity Assessment : Employ mass spectrometry (MS) for molecular weight verification and HPLC for quantifying impurities.

- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination .

Q. What safety protocols and storage conditions are essential for handling this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood to avoid skin/eye contact. Avoid incompatible materials (e.g., oxidizers).

- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C in darkness to prevent thermal/photo-degradation. Regularly inspect for discoloration or precipitation .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at elevated temperatures (40–60°C) and pH ranges (2–12). Use HPLC to quantify degradation products over time.

- Kinetic Analysis : Apply Arrhenius equations or pseudo-first-order kinetics to model degradation rates. Compare with structurally similar compounds (e.g., N-(phosphonomethyl)glycine degradation kinetics ).

Q. What computational strategies are effective for predicting the reactivity of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., β-catenin) to identify binding motifs. Validate predictions via experimental assays (e.g., luciferase reporter systems ).

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified side chains (e.g., N-(methoxyethyl)-glycine derivatives ).

- Biological Assays : Test derivatives in dose-response experiments (e.g., IC determination in cancer cell lines) and use surface plasmon resonance (SPR) for binding affinity measurements.

- Data Interpretation : Apply multivariate regression to correlate structural features (e.g., substituent electronegativity) with activity .

Q. How should researchers address contradictory data in mechanistic studies of this compound?

- Methodological Answer :

- Statistical Validation : Use ANOVA or t-tests to assess reproducibility. Check for confounding variables (e.g., solvent polarity, stereochemical effects).

- Controlled Replication : Repeat experiments under standardized conditions (temperature, humidity) and include positive/negative controls (e.g., known inhibitors).

- Cross-Validation : Compare results with alternative techniques (e.g., isothermal titration calorimetry vs. SPR ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.